4,6-Dichloro-2-(diethylamino)pyrimidine-5-carbaldehyde
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Overview
Description
4,6-Dichloro-2-(diethylamino)pyrimidine-5-carbaldehyde is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, a diethylamino group at position 2, and an aldehyde group at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-(diethylamino)pyrimidine-5-carbaldehyde can be achieved through various methods. One common method involves the Vilsmeier-Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another approach is the regioselective dechlorination of 2,4-dichloropyrimidines to obtain 2-chloropyrimidines .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of 2-amino-4,6-dichloropyrimidine with diethylamine under controlled conditions. The reaction mixture is then subjected to a Vilsmeier-Haack reaction to introduce the aldehyde group at position 5 .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-2-(diethylamino)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo aromatic nucleophilic substitution (SNAr) reactions, where the chlorine atoms are replaced by nucleophiles such as amines, alkoxides, or thiols.
Reduction Reactions: The aldehyde group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation Reactions: The compound can participate in condensation reactions with hydrazines to form pyrazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alkoxides, and thiols.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF) are commonly used.
Condensation Reactions: Hydrazines in the presence of catalytic amounts of acids or bases are used for condensation reactions.
Major Products:
Substitution Reactions: Products include substituted pyrimidines with various functional groups replacing the chlorine atoms.
Reduction Reactions: The major product is 4,6-dichloro-2-(diethylamino)pyrimidine-5-methanol.
Condensation Reactions: Products include pyrazole derivatives.
Scientific Research Applications
4,6-Dichloro-2-(diethylamino)pyrimidine-5-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(diethylamino)pyrimidine-5-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form substituted products. The aldehyde group can undergo nucleophilic addition reactions, leading to the formation of various derivatives .
Comparison with Similar Compounds
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: Similar in structure but contains an amino group at position 2 instead of a diethylamino group.
4,6-Dichloro-2-methylthiopyrimidine-5-carbaldehyde: Contains a methylthio group at position 2 instead of a diethylamino group.
Uniqueness: 4,6-Dichloro-2-(diethylamino)pyrimidine-5-carbaldehyde is unique due to the presence of the diethylamino group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
111953-91-4 |
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Molecular Formula |
C9H11Cl2N3O |
Molecular Weight |
248.11 g/mol |
IUPAC Name |
4,6-dichloro-2-(diethylamino)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H11Cl2N3O/c1-3-14(4-2)9-12-7(10)6(5-15)8(11)13-9/h5H,3-4H2,1-2H3 |
InChI Key |
DPLGWONNJCISKN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=C(C(=N1)Cl)C=O)Cl |
Origin of Product |
United States |
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